molecular formula C9H12N2O2 B13312633 (R)-2-Amino-4-pyridin-2-YL-butyric acid

(R)-2-Amino-4-pyridin-2-YL-butyric acid

Cat. No.: B13312633
M. Wt: 180.20 g/mol
InChI Key: SJRUMPBLRJLYRM-MRVPVSSYSA-N
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Description

®-2-Amino-4-pyridin-2-YL-butyric acid is a chiral γ-amino acid that has garnered significant interest due to its potential applications in various fields such as pharmaceuticals, peptide chemistry, and biological research. This compound is particularly valued for its role as a building block in the synthesis of peptidomimetics, which are molecules that mimic the structure and function of peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-4-pyridin-2-YL-butyric acid can be achieved through several methods. One common approach involves the use of chiral catalysts to induce asymmetry in the reaction, ensuring the production of the desired enantiomer. For instance, the Arndt-Eistert synthesis is a widely used method for the preparation of β-amino acids, which involves the reaction of activated carboxylic acids with diazomethane followed by a Wolff rearrangement .

Industrial Production Methods

Industrial production of ®-2-Amino-4-pyridin-2-YL-butyric acid often employs enzymatic methods due to their high specificity and efficiency. Enzymes such as engineered glutamate dehydrogenase from Escherichia coli have been used to convert levulinic acid into ®-4-aminopentanoic acid with high enantiomeric excess .

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-4-pyridin-2-YL-butyric acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to introduce functional groups or modify existing ones.

    Reduction: Commonly used to convert carbonyl groups to alcohols or amines.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are often used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ®-2-Amino-4-pyridin-2-YL-butyric acid can yield corresponding ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

®-2-Amino-4-pyridin-2-YL-butyric acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2-Amino-4-pyridin-2-YL-butyric acid involves its interaction with specific molecular targets and pathways. It is known to act on the central nervous system by modulating neurotransmitter levels and receptor activity. The compound’s effects are mediated through its binding to receptors and enzymes involved in neurotransmitter synthesis and degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Amino-4-pyridin-2-YL-butyric acid is unique due to its chiral nature and specific biological activities. Its ability to act as a building block for peptidomimetics and its potential therapeutic applications in neurodegenerative diseases set it apart from other similar compounds.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

(2R)-2-amino-4-pyridin-2-ylbutanoic acid

InChI

InChI=1S/C9H12N2O2/c10-8(9(12)13)5-4-7-3-1-2-6-11-7/h1-3,6,8H,4-5,10H2,(H,12,13)/t8-/m1/s1

InChI Key

SJRUMPBLRJLYRM-MRVPVSSYSA-N

Isomeric SMILES

C1=CC=NC(=C1)CC[C@H](C(=O)O)N

Canonical SMILES

C1=CC=NC(=C1)CCC(C(=O)O)N

Origin of Product

United States

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